molecular formula C11H7F5O3 B13543191 22-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

22-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13543191
M. Wt: 282.16 g/mol
InChI Key: CCFGYKUWJUXGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid: is a fluorinated organic compound known for its unique structural properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a compound of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of a cyclopropane ring formation reaction, such as the Simmons-Smith reaction, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity, making the process economically viable for large-scale production .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications. The presence of fluorine atoms can enhance the compound’s interaction with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine: The compound’s stability and reactivity make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and reduced toxicity, making them attractive for medicinal chemistry .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical stability and resistance to degradation make it suitable for applications in harsh environments .

Mechanism of Action

The mechanism by which 2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

  • 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid
  • 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid

Comparison: Compared to similar compounds, 2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exhibits unique properties due to the presence of both cyclopropane and carboxylic acid functional groups. This combination imparts significant chemical stability and reactivity, making it more versatile in synthetic applications. Additionally, the multiple fluorine atoms enhance its binding affinity and metabolic stability, distinguishing it from other fluorinated compounds .

Properties

Molecular Formula

C11H7F5O3

Molecular Weight

282.16 g/mol

IUPAC Name

2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H7F5O3/c12-10(13)5-9(10,8(17)18)6-1-3-7(4-2-6)19-11(14,15)16/h1-4H,5H2,(H,17,18)

InChI Key

CCFGYKUWJUXGIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

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